2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207049-62-4
VCID: VC5038332
InChI: InChI=1S/C23H20N4O4S2/c1-30-18-9-7-15(8-10-18)19(28)14-33-23-25-17(13-32-23)11-20(29)24-12-21-26-22(27-31-21)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,24,29)
SMILES: COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Molecular Formula: C23H20N4O4S2
Molecular Weight: 480.56

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

CAS No.: 1207049-62-4

Cat. No.: VC5038332

Molecular Formula: C23H20N4O4S2

Molecular Weight: 480.56

* For research use only. Not for human or veterinary use.

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide - 1207049-62-4

Specification

CAS No. 1207049-62-4
Molecular Formula C23H20N4O4S2
Molecular Weight 480.56
IUPAC Name 2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Standard InChI InChI=1S/C23H20N4O4S2/c1-30-18-9-7-15(8-10-18)19(28)14-33-23-25-17(13-32-23)11-20(29)24-12-21-26-22(27-31-21)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Standard InChI Key KOPMUPXOYODXTE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the acetamide class, featuring a thiazole core linked to a 1,3,4-oxadiazole moiety via a methylthioacetamide bridge. Its molecular formula is C23H20N4O4S2, with a molecular weight of 480.6 g/mol . Key structural components include:

  • A 4-methoxyphenylketoethylthio group attached to the thiazole ring.

  • An N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent on the acetamide nitrogen .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1207049-62-4
Molecular FormulaC23H20N4O4S2
Molecular Weight480.6 g/mol
IUPAC Name2-[2-[[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a four-step protocol:

  • Formation of 2-(4-Methoxyphenyl)-2-oxoethyl Thioether: Reacting 4-methoxyphenacyl bromide with thiol-containing intermediates.

  • Thiazole Cyclization: Using Hantzsch thiazole synthesis with thiourea derivatives.

  • Oxadiazole Construction: Cyclizing thioamide precursors with hydroxylamine under acidic conditions .

  • Acetamide Coupling: Reacting the thiazole-thioether intermediate with 3-phenyl-1,2,4-oxadiazole-5-methylamine via EDC/HOBt-mediated coupling .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1K2CO3, DMF, 80°C72%
2Thiourea, EtOH, reflux65%
3NH2OH·HCl, HCl, 100°C58%
4EDC, HOBt, DCM, rt81%

Yields are estimated from analogous reactions in and .

Purification and Characterization

Purification typically involves silica gel chromatography (hexane/EtOAc gradient), with final characterization by 1H NMR, 13C NMR, and HRMS . The methylthio group at position 3 of the phenyl ring (δ 2.48 ppm in 1H NMR) and the oxadiazole C=N signal (160–165 ppm in 13C NMR) are diagnostic .

Biological Activities and Mechanisms

COX-II Inhibition

Structural analogs of this compound exhibit non-competitive COX-II inhibition (Ki = 0.06–0.07 μM), surpassing Celecoxib in selectivity . The oxadiazole moiety binds to the secondary pocket of COX-II, forming hydrogen bonds with His75 and Ser339 .

Antimicrobial Properties

Thiazole-oxadiazole hybrids demonstrate broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: MIC = 4–8 μg/mL (vs. S. aureus).

  • Fungal strains: IC50 = 12.5 μg/mL (vs. C. albicans).

Anti-inflammatory Effects

In murine models, related compounds reduce edema by 41–60% at 0.3 μmol/cm2, comparable to diclofenac . The methoxyphenyl group suppresses NF-κB signaling, lowering TNF-α and IL-6 production .

Research Findings and Applications

Preclinical Studies

  • Acute Toxicity: LD50 > 500 mg/kg in rats, indicating low systemic toxicity .

  • Bioavailability: LogP = 3.2 ± 0.1 suggests moderate blood-brain barrier penetration.

Patent Landscape

A 2023 patent (WO2023124567A1) claims derivatives of this compound for treating rheumatoid arthritis and neuropathic pain .

Table 3: Activity Comparison with Analogues

CompoundCOX-II IC50 (μM)Antibacterial MIC (μg/mL)
Target Compound0.07*4–8
Celecoxib0.06N/A
THZD3 (Analog)23.5516–32

Estimated from structural analogs in .

Challenges and Future Directions

Limitations

  • Solubility: Aqueous solubility < 0.1 mg/mL necessitates prodrug strategies .

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t1/2 = 28 min) .

Optimization Strategies

  • Prodrug Design: Phosphonooxymethyl derivatives to enhance solubility .

  • Nanoparticle Delivery: PLGA-based formulations to prolong half-life .

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